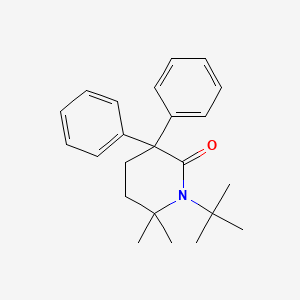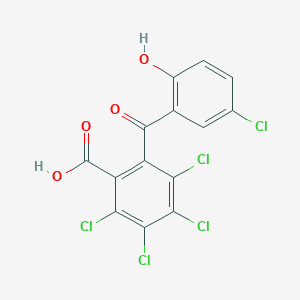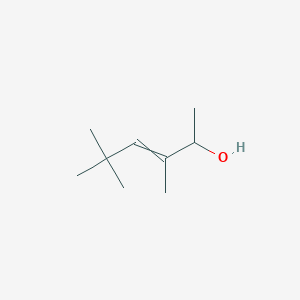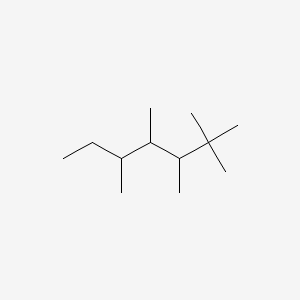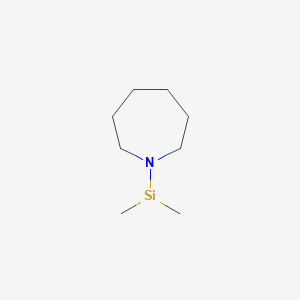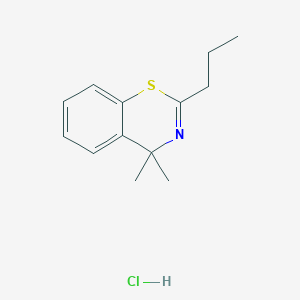
4H-1,3-Benzothiazine, 4,4-dimethyl-2-propyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzothiazine, 4,4-dimethyl-2-propyl-, hydrochloride is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzothiazine, 4,4-dimethyl-2-propyl-, hydrochloride typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is often carried out in the presence of a base such as sodium hydroxide or sodium carbonate . The reaction proceeds through the formation of an enaminoketone intermediate, which then cyclizes to form the benzothiazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and catalytic methods, such as copper(I) iodide catalysis, can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzothiazine, 4,4-dimethyl-2-propyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
4H-1,3-Benzothiazine, 4,4-dimethyl-2-propyl-, hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-1,3-Benzothiazine, 4,4-dimethyl-2-propyl-, hydrochloride involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to form hydrogen bonds and π–π interactions with biological targets . This interaction can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4H-1,4-Benzothiazine: Another member of the benzothiazine family with similar biological activities.
4H-3,1-Benzothiazin-4-ones: Compounds with a similar structure but different substitution patterns, leading to varied biological activities.
Uniqueness
4H-1,3-Benzothiazine, 4,4-dimethyl-2-propyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazine derivatives .
Properties
CAS No. |
61982-21-6 |
|---|---|
Molecular Formula |
C13H18ClNS |
Molecular Weight |
255.81 g/mol |
IUPAC Name |
4,4-dimethyl-2-propyl-1,3-benzothiazine;hydrochloride |
InChI |
InChI=1S/C13H17NS.ClH/c1-4-7-12-14-13(2,3)10-8-5-6-9-11(10)15-12;/h5-6,8-9H,4,7H2,1-3H3;1H |
InChI Key |
XQLFQCSMRSEGQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(C2=CC=CC=C2S1)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{9-[(Furan-2-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B14549251.png)

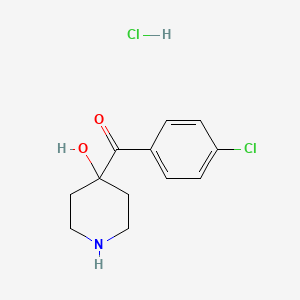
![(3Z,5Z)-3,5-bis[(2-hydroxynaphthalen-1-yl)hydrazinylidene]pyrazol-4-one](/img/structure/B14549262.png)
![Bis(2-ethoxyethyl) 2-[(2-butoxy-2-oxoethyl)sulfanyl]butanedioate](/img/structure/B14549268.png)
![1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14549276.png)
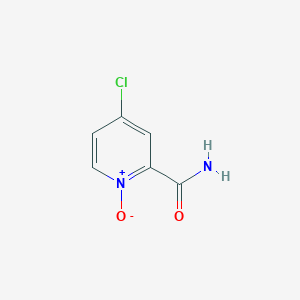
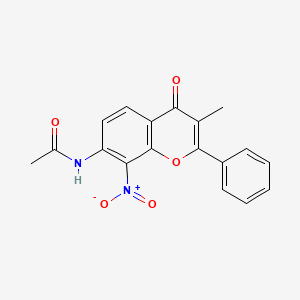
![2-[(Dimethylamino)methyl]octadecanoic acid](/img/structure/B14549293.png)
